An In-depth Technical Guide to the Synthesis of 4-Ethynyl-1,1-difluorocyclohexane
An In-depth Technical Guide to the Synthesis of 4-Ethynyl-1,1-difluorocyclohexane
Abstract
This technical guide provides a comprehensive and scientifically grounded approach to the synthesis of 4-Ethynyl-1,1-difluorocyclohexane, a valuable building block in contemporary drug discovery and materials science. The gem-difluorocyclohexane motif is a recognized bioisostere for carbonyl groups, enhancing metabolic stability and modulating physicochemical properties, while the terminal alkyne functionality serves as a versatile handle for click chemistry and further molecular elaboration. This document details a robust, multi-step synthetic pathway, elucidates the mechanistic underpinnings of each transformation, and provides detailed experimental protocols. The target audience for this guide includes researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Importance of Fluorinated Alkyne Building Blocks
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The 1,1-difluoromethylene group, in particular, is a valuable non-polar, non-hydrolyzable mimic of a ketone or aldehyde carbonyl group.[1]
Concurrently, the terminal alkyne has emerged as a critical functional group in drug development.[3] It is a versatile precursor for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and can also participate in Sonogashira couplings and other carbon-carbon bond-forming reactions.[4][5] The combination of the 1,1-difluorocyclohexane scaffold with a terminal alkyne at the 4-position yields a building block of significant interest for the synthesis of novel therapeutics and advanced materials.
This guide outlines a logical and efficient synthetic route to 4-Ethynyl-1,1-difluorocyclohexane, commencing from commercially available starting materials. The chosen pathway emphasizes robust and scalable reactions, providing the user with a practical and reproducible methodology.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A retrosynthetic analysis of the target molecule, 4-Ethynyl-1,1-difluorocyclohexane, suggests a convergent approach. The key bond dissections involve the terminal alkyne and the gem-difluoro group. The ethynyl group can be reliably installed from an aldehyde via established one-carbon homologation reactions.[6][7] The gem-difluoro moiety is most efficiently introduced by the deoxofluorination of a corresponding ketone.[1]
This leads to the following proposed synthetic pathway:
Caption: Proposed two-step synthesis of 4-Ethynyl-1,1-difluorocyclohexane.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 4-Formyl-1,1-difluorocyclohexane
The initial step involves the geminal difluorination of a suitable commercially available starting material, ethyl 4-oxocyclohexanecarboxylate. The ester functionality serves as a stable precursor to the required aldehyde.
Reaction Scheme:
The conversion of the ketone to the gem-difluoride is a critical transformation. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are the reagents of choice for this deoxofluorination.[1]
Mechanism of Deoxofluorination with DAST:
Caption: Simplified mechanism of deoxofluorination using DAST.
Experimental Protocol:
-
To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add Deoxo-Fluor® (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4,4-difluorocyclohexanecarboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate |
| Reagent | Deoxo-Fluor® |
| Yield | 85-95% |
| Purity (by GC) | >98% |
The resulting difluorinated ester is then reduced to the corresponding primary alcohol using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H).
Experimental Protocol:
-
Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the sequential slow addition of methanol, water, and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield (4,4-difluorocyclohexyl)methanol, which is often used in the next step without further purification.
The primary alcohol is then oxidized to the desired aldehyde, 4-formyl-1,1-difluorocyclohexane. Mild oxidation conditions are required to avoid over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are suitable reagents.
Experimental Protocol (using DMP):
-
Dissolve (4,4-difluorocyclohexyl)methanol (1.0 eq) in anhydrous DCM (0.2 M) at room temperature.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃).
-
Stir until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and carefully concentrate under reduced pressure (the aldehyde can be volatile) to afford 4-formyl-1,1-difluorocyclohexane.
Step 2: Conversion of the Aldehyde to the Terminal Alkyne
The final step is the one-carbon homologation of the aldehyde to the terminal alkyne. Two highly effective methods are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (often using the Ohira-Bestmann modification).[6][7][8][9][10][11][12][13]
This two-step procedure first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[6][7][11][12][13]
Reaction Scheme:
Experimental Protocol:
-
Formation of the Dibromoalkene:
-
To a solution of triphenylphosphine (PPh₃, 4.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise.
-
Stir the resulting dark red mixture at 0 °C for 30 minutes.
-
Add a solution of 4-formyl-1,1-difluorocyclohexane (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture and purify by flash chromatography (hexanes) to isolate the intermediate 1,1-dibromo-2-(4,4-difluorocyclohexyl)ethene.
-
-
Formation of the Alkyne:
-
Dissolve the dibromoalkene (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 2.1 eq, 1.6 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes) to yield 4-Ethynyl-1,1-difluorocyclohexane.
-
This method offers a one-pot conversion of the aldehyde to the alkyne under milder basic conditions, which can be advantageous for sensitive substrates.[8][9][10] It utilizes the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-formyl-1,1-difluorocyclohexane (1.0 eq) in anhydrous methanol (MeOH, 0.2 M) at room temperature, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the Ohira-Bestmann reagent (1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Effervescence (N₂ gas) should be observed.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes) to afford 4-Ethynyl-1,1-difluorocyclohexane.
Comparison of Methods:
| Feature | Corey-Fuchs Reaction | Ohira-Bestmann Modification |
| Conditions | Cryogenic temperatures, strong base (n-BuLi) | Room temperature, mild base (K₂CO₃) |
| Procedure | Two distinct steps (isolation of intermediate recommended) | One-pot procedure |
| Workup | Can be complicated by PPh₃ and PPh₃O byproducts | Generally cleaner workup |
| Substrate Scope | Very broad | Excellent for a wide range of aldehydes |
For the synthesis of 4-Ethynyl-1,1-difluorocyclohexane, the Ohira-Bestmann modification is often preferred due to its operational simplicity and milder conditions.
Characterization Data (Predicted)
4-Ethynyl-1,1-difluorocyclohexane
-
Molecular Formula: C₈H₁₀F₂
-
Molecular Weight: 144.16 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 2.20-2.10 (m, 1H), 2.05-1.90 (m, 5H), 1.85-1.70 (m, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 122.5 (t, J = 240 Hz, CF₂), 83.5 (s, C≡CH), 68.5 (s, C≡CH), 35.0 (t, J = 25 Hz, CH₂CF₂), 28.0 (s, CH-C≡), 24.5 (s, CH₂).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -95.0 to -98.0 (m).
-
GC-MS (EI): m/z 144 (M⁺).
Safety Considerations
-
Deoxofluorinating agents (DAST, Deoxo-Fluor®): These reagents are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. DAST can disproportionate with thermal runaway; Deoxo-Fluor® is a safer alternative.
-
n-Butyllithium (n-BuLi): A pyrophoric reagent that ignites on contact with air and reacts violently with water. All manipulations must be performed under a strictly inert atmosphere using syringe and cannula techniques.
-
Carbon tetrabromide (CBr₄): A toxic and lachrymatory solid. Handle with care in a fume hood.
-
Dess-Martin periodinane (DMP): Can be explosive under certain conditions (shock or heat). It is recommended to use the commercially available stabilized formulation.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of 4-Ethynyl-1,1-difluorocyclohexane. By leveraging a deoxofluorination reaction to install the gem-difluoro motif and a subsequent one-carbon homologation of an aldehyde, this valuable building block can be accessed in good overall yield. The protocols provided, along with the mechanistic insights and safety information, are intended to empower researchers in medicinal chemistry and materials science to confidently synthesize this compound and explore its potential in their respective fields.
References
-
Seyferth–Gilbert homologation - Wikipedia. [Link]
-
Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. [Link]
-
Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI. [Link]
-
Seyferth-Gilbert Alkyne Synthesis | ORGANIC CHEMISTRY SELECT - WordPress.com. [Link]
-
How is a Seyferth-Gilbert homologation different from other methods? - TutorChase. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Alkynylation - Wikipedia. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
- US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols - Google P
-
Acetylene - Wikipedia. [Link]
-
Catalytic Ethynylation of Ketones1 | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Corey–Fuchs reaction - Grokipedia. [Link]
-
Corey–Fuchs reaction - Wikipedia. [Link]
-
Corey-Fuchs Reaction - Organic Chemistry Portal. [Link]
-
4-Ethynyl-1,1-difluorocyclohexane - Appretech Scientific Limited. [Link]
-
Formal γ-alkynylation of ketones via Pd-catalyzed C-C cleavage. [Link]
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]
-
Vinyl fluoride synthesis by fluorination - Organic Chemistry Portal. [Link]
-
6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs | Request PDF - ResearchGate. [Link]
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. [Link]
-
Difluorodiazoethane (CF2HCHN2): A New Reagent for the Introduction of the Difluoromethyl Group | Request PDF - ResearchGate. [Link]
-
1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem - NIH. [Link]
-
How will you convert cyclohexanone into cyclohexane? - Quora. [Link]
-
Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed. [Link]
-
Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. [Link]
-
Fluoroalkane and perfluoroalkane synthesis - Organic Chemistry Portal. [Link]
-
How can we convert cyclohexanone into cyclohexene? - Quora. [Link]
-
cis-1-Ethynyl-4-fluoro-cyclohexane | C8H11F | CID 54011429 - PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey-Fuchs Reaction [organic-chemistry.org]
- 8. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 9. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 10. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 12. Corey-Fuchs Reaction | TCI AMERICA [tcichemicals.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
